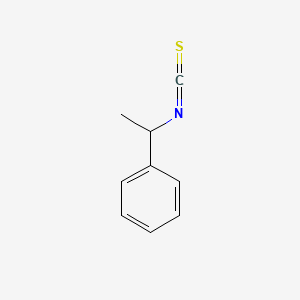

(1-Isothiocyanatoethyl)benzene

Übersicht

Beschreibung

1-Phenylethylisothiocyanat ist ein natürlich vorkommendes Isothiocyanat, das in Kreuzblütlern wie Brunnenkresse gefunden wird. Es ist bekannt für seine potenziellen chemopreventiven Eigenschaften, insbesondere in Bezug auf Krebs . Die Verbindung wird durch die Einwirkung des Enzyms Myrosinase aus Gluconasturtiin gewonnen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-Phenylethylisothiocyanat kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Phenylisothiocyanat mit Aminen unter milden Bedingungen und in Gegenwart von Dimethylbenzol als Lösungsmittel . Ein weiteres Verfahren beinhaltet die Verwendung von primären Aminen und Schwefelkohlenstoff, gefolgt von der Reaktion der intermediären Dithiocarbamate mit Propansäurephosphonsäureanhydrid (T3P) als Entschwefelungsmittel .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Phenylethylisothiocyanat beinhaltet typischerweise die Verwendung von Phenylchlorthionoformiat mit primären Aminen . Diese Methode wird aufgrund ihrer Effizienz und hohen Ausbeute bevorzugt, obwohl die Kosten für Phenylchlorthionoformiat ein limitierender Faktor sein können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylethyl isothiocyanate can be synthesized through various methods. One common method involves the reaction of phenyl isothiocyanate with amines under mild conditions and in the presence of dimethylbenzene as a solvent . Another method involves the use of primary amines and carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with propane phosphonic acid anhydride (T3P) as a desulfurating agent .

Industrial Production Methods: Industrial production of 1-Phenylethyl isothiocyanate typically involves the use of phenyl chlorothionoformate with primary amines . This method is preferred due to its efficiency and high yield, although the cost of phenyl chlorothionoformate can be a limiting factor .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Phenylethylisothiocyanat unterliegt verschiedenen Arten von Reaktionen, darunter:

Substitutionsreaktionen: Es reagiert mit Nukleophilen, wie z. B. Aminen, unter Bildung von Thioharnstoffen.

Additionsreaktionen: Es kann an Additionsreaktionen mit Enolaten unter Bildung von Thiazolidinen teilnehmen.

Häufige Reagenzien und Bedingungen:

Nukleophile: Amine werden häufig als Nukleophile in Substitutionsreaktionen mit 1-Phenylethylisothiocyanat verwendet.

Lösungsmittel: Dimethylbenzol wird oft als Lösungsmittel in diesen Reaktionen verwendet.

Hauptprodukte:

Thioharnstoffe: Entstehen aus der Reaktion mit Aminen.

Thiazolidine: Entstehen aus der Reaktion mit Enolaten.

Wissenschaftliche Forschungsanwendungen

Biological Activities

(1-Isothiocyanatoethyl)benzene exhibits notable biological properties, particularly its antimicrobial and anticancer activities:

- Antimicrobial Properties : Research indicates that this compound demonstrates antibacterial activity against pathogens such as Escherichia coli, Salmonella enterica, and Staphylococcus aureus. The proposed mechanism involves disrupting microbial cell membranes and inhibiting protein synthesis.

- Anticancer Effects : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including pancreatic and gastric cancers. The compound increases intracellular reactive oxygen species (ROS) levels while depleting glutathione (GSH), leading to oxidative stress that can kill cancer cells .

Anticancer Research

This compound has been investigated for its potential in cancer therapy. It has been used in trials for leukemia, lung cancer, and lymphoproliferative disorders. The compound's ability to induce apoptosis makes it a candidate for further development as an antineoplastic agent .

Food Safety

Due to its antimicrobial properties, this compound is also explored as a natural preservative in food products. Its effectiveness against foodborne pathogens positions it as a valuable additive for enhancing food safety.

Agricultural Applications

The compound's biological activity suggests potential use in agriculture as a natural pesticide or fungicide, targeting harmful microorganisms while being less toxic to beneficial species.

Case Studies

Several case studies have highlighted the applications of this compound:

- Case Study on Anticancer Activity : A study evaluated the effects of this compound on pancreatic cancer cell lines, showing significant induction of apoptosis compared to untreated controls. This study emphasized the compound's potential as a therapeutic agent against aggressive cancers .

- Food Safety Assessment : Another case study assessed the effectiveness of this compound as a natural antimicrobial agent in food preservation. Results indicated a reduction in pathogen load when applied to contaminated food samples, supporting its application in food safety practices.

Wirkmechanismus

1-Phenylethyl isothiocyanate exerts its effects through several mechanisms:

Chemopreventive Action: It inhibits cancer cell growth by arresting the cell cycle and inducing apoptosis in various human cancer cell models.

Molecular Targets: It targets multiple proteins, including actin, ATP synthase subunits, and heat shock proteins.

Pathways Involved: It affects pathways related to oxidative stress, inflammation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Allyl Isothiocyanate: Found in mustard oil, it has similar chemopreventive properties but differs in its chemical structure and reactivity.

Benzyl Isothiocyanate: Found in cruciferous vegetables, it has stronger antimicrobial potential compared to 1-Phenylethyl isothiocyanate.

Sulforaphane: Another isothiocyanate with potent anticancer properties, it is derived from glucoraphanin.

Uniqueness: 1-Phenylethyl isothiocyanate is unique due to its specific molecular targets and pathways, as well as its presence in watercress, which makes it a valuable compound for dietary chemoprevention .

Biologische Aktivität

(1-Isothiocyanatoethyl)benzene, a member of the isothiocyanate family, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to elucidate the compound's biological effects, mechanisms of action, and therapeutic potential.

This compound is characterized by the molecular formula C₉H₉NS. It is synthesized through various methods, including the reaction of phenethylamine derivatives with isothiocyanate precursors. The synthesis typically yields high purity, often exceeding 98% as determined by HPLC analysis .

Research indicates that this compound exhibits significant anticancer properties. Its mechanism primarily involves the induction of oxidative stress within cancer cells. This compound has been shown to increase intracellular levels of reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines, including pancreatic and breast cancers .

Table 1: Summary of Anticancer Effects

Case Studies

In a study focusing on pancreatic cancer cells, this compound was found to significantly inhibit cell proliferation at concentrations as low as 1 µM. The compound's ability to deplete glutathione (GSH), a critical antioxidant in cells, further enhances its anticancer efficacy by disrupting cellular redox balance .

Another investigation highlighted its effects on breast cancer cell lines, where it induced apoptosis through ROS-mediated pathways. The results indicated that treatment with this compound led to increased caspase activation, underscoring its potential as a therapeutic agent against resistant cancer types .

Other Biological Activities

Beyond its anticancer effects, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that isothiocyanates can possess antimicrobial properties, potentially useful against various pathogens.

- Anti-inflammatory Effects : Some research indicates that isothiocyanates may modulate inflammatory pathways, contributing to their therapeutic potential in chronic inflammatory diseases.

Safety and Toxicity

The safety profile of this compound is an essential consideration for its therapeutic application. Studies have indicated that while the compound exhibits cytotoxicity towards cancer cells, it shows significantly lower toxicity towards non-cancerous cells. This selective cytotoxicity is crucial for minimizing side effects during treatment .

Eigenschaften

IUPAC Name |

1-isothiocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947112 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SCNY1&R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-isothiocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.